

Application Notes: Rocbrutinib Dose Escalation Study Design

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Compound Focus: Rocbrutinib

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Title: A Phase I, Open-Label Study to Assess the Safety, Tolerability, and Recommended Phase 2 Dose (RP2D) of **Rocbrutinib** in Patients with Relapsed or Refractory B-Cell Lymphoma

1. Introduction Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is overexpressed in many B-cell malignancies, making it a validated therapeutic target [1]. **Rocbrutinib** is an investigational, next-generation BTK inhibitor. This document outlines the protocol for a first-in-human (FIH) Phase I dose escalation and expansion study, designed to establish its safety profile and determine the Recommended Phase 2 Dose (RP2D).

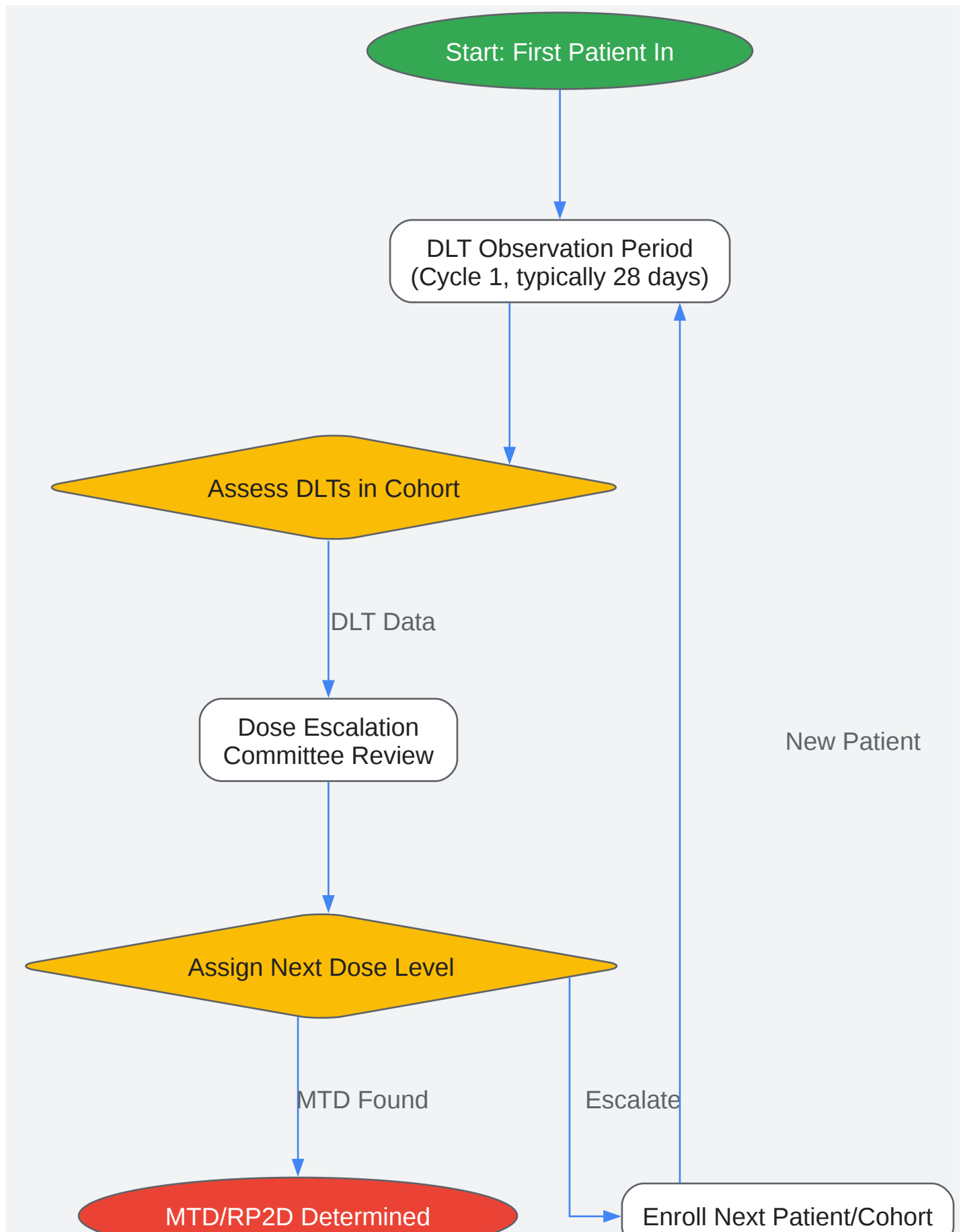
2. Study Objectives

- **Primary Objectives:** To assess the safety and tolerability of **Rocbrutinib** and to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
- **Secondary Objectives:** To evaluate the pharmacokinetic (PK) profile, preliminary anti-tumor efficacy (Overall Response Rate, ORR), and pharmacodynamic (PD) effects of **Rocbrutinib**.

3. Study Design Overview This is a modular, multi-center, open-label study consisting of two sequential parts:

- **Part A (Dose Escalation):** Utilizes an adaptive model-assisted design to escalate doses and identify the MTD.
- **Part B (Dose Expansion):** Expands cohorts at or near the RP2D to further characterize safety, tolerability, and preliminary efficacy.

The logical workflow and key decision points for dose level assignment are summarized in the diagram below.



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Experimental Protocols & Methodologies

4.1 Patient Population

- **Inclusion Criteria:** Adult patients (≥ 18 years) with histologically confirmed relapsed/refractory B-cell lymphoma (e.g., CLL/SLL, MCL, MZL) for which no standard therapy exists; ECOG performance status 0-1; adequate organ function.
- **Exclusion Criteria:** Prior therapy with a BTK inhibitor; uncontrolled systemic infection; significant cardiovascular disease; requirement for strong CYP3A4 inhibitors/inducers.

4.2 Dosage and Administration Rocbrutinib is administered orally, once daily. The dose escalation scheme will proceed through pre-specified dose levels based on the escalation algorithm. A full treatment cycle is defined as 28 days.

4.3 Dose Escalation Design and Decision Rules The study employs a **Bayesian Optimal Interval (BOIN)** design, a model-assisted approach that is both intuitive and statistically efficient [2] [3]. The design aims to minimize the number of patients treated at sub-therapeutic or overly toxic doses.

- **Starting Dose:** The starting dose will be based on non-clinical toxicology studies, typically 1/10th of the severely toxic dose in 10% of animals (STD10) or equivalent.
- **Dose Levels:** Pre-specified dose levels will follow a modified Fibonacci sequence.
- **Cohort Size:** Initial cohorts will consist of 1-3 patients. The BOIN design allows for real-time dose assignment for each new patient based on the observed DLT rate at the current dose.
- **Escalation/De-escalation Rules:** The BOIN algorithm uses predefined toxicity intervals to guide decisions. The target toxicity rate (TTL) is set at 30% [2]. The decision rules are summarized in the table below.

Table 1: BOIN Design Dose Escalation Rules

Current Dose DLT Rate	Decision	Rule
Below lower boundary (e.g., < 0.17)	Escalate	Dose is likely sub-therapeutic

Current Dose DLT Rate	Decision	Rule
Within equivalence interval (e.g., 0.17 - 0.33)	Stay	Dose is close to target; enroll more patients
Above upper boundary (e.g., > 0.33)	De-escalate	Dose is likely overly toxic
Excessive toxicity (e.g., $\geq 2/3$ DLTs)	De-escalate	Safety trigger regardless of model

- **MTD and RP2D Determination:** The MTD is defined as the highest dose at which the estimated DLT rate is $\leq 33\%$. The RP2D is selected based on the MTD, along with integrated PK, PD, and efficacy data [3].

4.4 Dose Expansion Phase Once the MTD is identified, approximately 20-30 additional patients will be enrolled in expansion cohorts. These cohorts may be stratified by lymphoma subtype to further evaluate the safety, tolerability, and preliminary efficacy of the RP2D and to characterize PK/PD relationships more fully [3].

4.5 Data Collection and Analysis Methods

- **Safety Assessments:** Adverse events (AEs) will be graded per NCI CTCAE v5.0. DLTs are defined as specific grade ≥ 3 non-hematological or grade 4 hematological toxicities occurring during Cycle 1.
- **Efficacy Assessments:** Tumor response will be assessed per Lugano 2014 criteria for lymphoma. CT or PET-CT scans will be performed at baseline and every 3 cycles.
- **Pharmacokinetic (PK) Sampling:** Intensive PK blood sampling will be performed at Cycle 1 Day 1 and Cycle 1 Day 15 to characterize $C_{\sim\max\sim}$, $T_{\sim\max\sim}$, $AUC_{\sim 0-24h\sim}$, and half-life.
- **Pharmacodynamic (PD) Assessments:** PD effects will be evaluated via:
 - **BTK Occupancy Assay:** Flow cytometry-based assay in peripheral blood B-cells [1].
 - **Single-Cell RNA Sequencing:** To investigate immune cell subset dynamics (e.g., NK cells) in response to therapy, as demonstrated in ibrutinib studies [4]. The experimental workflow for this advanced analysis is depicted below.



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Data Presentation and Outcomes

Table 2: Protocol-Defined Dose Limiting Toxicities (DLTs)

Category	DLT Definition (Grade ≥ 3 unless specified)
Hematological	Febrile neutropenia; Neutropenia with infection; Thrombocytopenia with significant bleeding.
Non-Hematological	Any non-hematologic toxicity (excluding manageable nausea/vomiting); Grade 3 fatigue lasting >7 days.
Hepatotoxicity	ALT/AST elevation >5x ULN; ALT/AST >3x ULN with concurrent bilirubin >2x ULN.
Other	Any dose interruption >14 days due to treatment-related toxicity; any treatment-related death.

Table 3: Simulated Dose Escalation Outcomes & Key Parameters

Dose Level	Dose (mg)	N of Patients	N with DLT	DLT Rate (%)	BOIN Decision	Cumulative ORR (%)
1	50	3	0	0	Escalate	0
2	100	4	0	0	Escalate	25
3	200	5	1	20	Stay	40
4	400	6	2	33	De-escalate	50
RP2D	200	20 (expansion)	-	~20	-	55

Discussion and Conclusion

This protocol provides a robust and modern framework for the clinical development of **Rocbrutinib**. By employing an adaptive BOIN design, the study efficiently balances the ethical need to limit patient exposure to sub-therapeutic or toxic doses with the statistical rigor required to accurately identify the RP2D [2] [3].

The integration of deep PD profiling, particularly single-cell transcriptomics, offers a powerful opportunity to identify biomarkers of response and resistance, guiding future combination strategies [4]. The selection of the RP2D will be a comprehensive decision, incorporating not only the DLT rate but also the totality of PK exposure, PD target engagement, and early efficacy signals [3].

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